
1,2,4,9-Tetramethoxy-8-methylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,9-Tetramethoxy-8-methylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₂₀O₄. This compound is characterized by the presence of four methoxy groups and a methyl group attached to an anthracene core. It is primarily used in research settings and has various applications in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,9-Tetramethoxy-8-methylanthracene typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of 8-methylanthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where methoxy groups are introduced at the 1, 2, 4, and 9 positions of the anthracene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,9-Tetramethoxy-8-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or remove them entirely.
Substitution: Electrophilic or nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives with hydroxyl groups.
Substitution: Formation of anthracene derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
1,2,4,9-Tetramethoxy-8-methylanthracene has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4,9-Tetramethoxy-8-methylanthracene involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as its use in antimicrobial or anticancer studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethoxybenzene: Similar in structure but lacks the anthracene core.
1,2,4,9-Tetramethoxyanthracene: Similar but without the methyl group at the 8-position.
8-Methylanthracene: Lacks the methoxy groups.
Uniqueness
1,2,4,9-Tetramethoxy-8-methylanthracene is unique due to the specific arrangement of methoxy and methyl groups on the anthracene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
834867-35-5 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,2,4,9-tetramethoxy-8-methylanthracene |
InChI |
InChI=1S/C19H20O4/c1-11-7-6-8-12-9-13-14(20-2)10-15(21-3)18(22-4)17(13)19(23-5)16(11)12/h6-10H,1-5H3 |
Clave InChI |
QKAQIGWICYCCGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C3C(=CC(=C(C3=C2OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


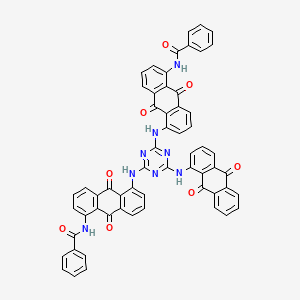
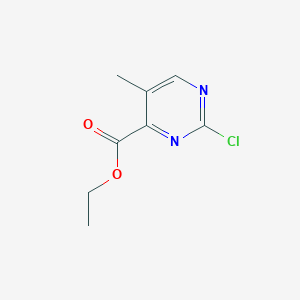

![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)
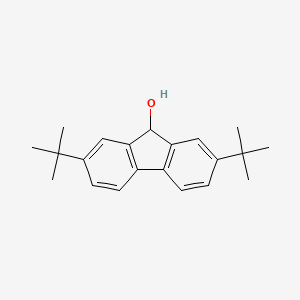
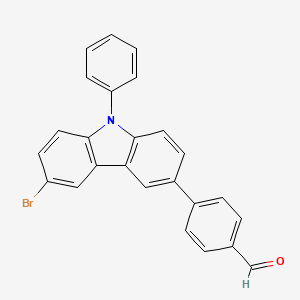
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)
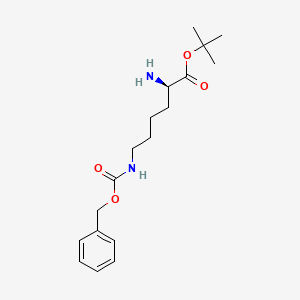
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
